2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRMRSOTGJIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves the reaction of 4-benzylpiperazine with a quinazolinone precursor. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often include the use of catalytic amounts of glacial acetic acid at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through reductive amination involving 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one and various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. Characterization methods include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and mass spectrometry, confirming the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial activity. 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one has been tested against various bacterial and fungal strains, showing promising results that suggest its potential as an antibacterial and antifungal agent .
Anticancer Activity
The compound's structural features allow it to interact with multiple biological targets, which can be leveraged for anticancer therapies. Quinazolinone derivatives are known for their anticancer properties, and studies have shown that modifications to the quinazolinone core can enhance this activity . Notably, related compounds have demonstrated efficacy against different cancer cell lines, indicating a potential pathway for further development.
Neuropharmacological Effects
The inclusion of the piperazine moiety is associated with neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This suggests that 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one could also be explored for neuroprotective applications .
Interaction Studies
Interaction studies highlight the compound's ability to bind effectively to various receptors and enzymes. The benzylpiperazine moiety enhances binding affinity, which is crucial for developing drugs targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one in various contexts:
Antimicrobial Activity Study
A study conducted on synthesized quinazolinone derivatives showed that modifications significantly enhanced their antimicrobial effectiveness against pathogens such as Candida albicans and Staphylococcus aureus. The presence of the piperazine group was crucial in improving bioactivity .
Neuroprotective Potential
In a study focusing on acetylcholinesterase inhibitors for Alzheimer’s treatment, derivatives similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one were shown to possess significant inhibitory activity against the enzyme, indicating potential therapeutic use in cognitive decline disorders .
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For instance, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in microbial or cancer cells .
Comparison with Similar Compounds
Key Observations:
AChE Inhibition: The 4-benzylpiperazine moiety is critical for AChE inhibition, as demonstrated by compound 4a (). Electron-withdrawing groups (e.g., Cl, NO₂) at the ortho or para positions of the benzyl ring enhance activity, likely due to improved binding to the enzyme’s peripheral anionic site. Despite structural similarities, 4a is less potent than donepezil but offers a scaffold for optimization.
COX-2 Inhibition: Quinazolinone derivatives with extended conjugated systems (e.g., styryl groups) and sulfonamide substituents exhibit COX-2 inhibition, though with modest efficacy (e.g., 47.1% inhibition at 20 μM). The absence of a benzylpiperazine group in these analogs suggests divergent structure-activity relationships (SAR) compared to AChE-targeted compounds.
Antiplasmodial Activity :
- Thiazol-4-one derivatives incorporating the 4-benzylpiperazine group () show moderate antiplasmodial effects, highlighting the versatility of this structural motif across therapeutic areas.
Biological Activity
2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and promising biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one is with a molecular weight of approximately 334.423 g/mol. The compound features a quinazolinone core substituted with a benzylpiperazine moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Key findings include:
-
Antitumor Activity :
- A related compound with structural similarities demonstrated potent antitumor effects, with IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines. This compound was shown to induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells, suggesting that similar derivatives may exhibit comparable efficacy .
- Antiviral Properties :
-
Neuropharmacological Effects :
- Compounds containing the benzylpiperazine moiety are often investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety.
Synthesis Methods
Various synthetic routes have been developed to obtain 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one. Common methods include:
- Condensation Reactions : Utilizing piperazine derivatives and quinazolinone precursors in condensation reactions under controlled conditions.
- Cyclization Techniques : Employing cyclization strategies to form the quinazolinone core while introducing the benzylpiperazine substituent.
Case Studies and Research Findings
The mechanisms underlying the biological activity of 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one are multifaceted:
- Target Interaction : The compound's ability to bind to specific receptors or enzymes involved in tumor progression or viral replication is crucial for its efficacy.
- Cell Cycle Modulation : Induction of cell cycle arrest at critical checkpoints prevents the proliferation of cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis of piperazine-containing compounds typically involves nucleophilic substitution or reductive amination. For analogs like 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios of benzylpiperazine derivatives) critically influence yield . Key steps include:
- Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalytic bases like triethylamine to deprotonate intermediates.
- Purification via column chromatography or recrystallization.
- Table : Hypothetical Optimization Parameters (Based on Analogous Syntheses):
| Parameter | Condition 1 (Low Yield) | Condition 2 (High Yield) |
|---|---|---|
| Solvent | Dichloromethane | DMF |
| Temperature | 25°C | 80°C |
| Catalyst | None | Triethylamine |
| Yield | 35% | 78% |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, quinazolinone aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 376.2 for C21H22N4O).
- Melting Point (mp) : Compare observed mp (e.g., 187–190°C for similar piperazine derivatives) with literature values .
Q. What standardized protocols exist for assessing solubility and stability under laboratory conditions?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy.
- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC. Kanto Reagents catalog data (e.g., mp 96–98°C for related compounds) suggests thermal stability thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell line viability assays with controlled ATP levels and incubation times). Differences in solvent (DMSO vs. saline) or assay endpoints (IC50 vs. EC50) often explain discrepancies .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies.
Q. What analytical methodologies are recommended for identifying and quantifying impurities?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm. Reference standards (e.g., Impurity B in ) enable quantification at ≤0.1% thresholds .
- LC-MS/MS : Detect trace impurities via fragmentation patterns (e.g., m/z shifts indicative of dealkylation or oxidation).
Q. How should researchers design experiments to assess environmental persistence and ecotoxicology?
- Methodological Answer :
Abiotic Studies : Hydrolysis (pH 7.4, 25°C), photolysis (UV light, 254 nm).
Biotic Studies : Aerobic/anaerobic biodegradation (OECD 301/311 tests).
Ecotoxicology : Daphnia magna acute toxicity (EC50) and algal growth inhibition.
Q. What computational strategies are effective for predicting molecular interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Prioritize piperazine and quinazolinone moieties as interaction sites.
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
